(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Lipophilicity Chromatographic Retention Physicochemical Property

Penultimate intermediate specifically designed to eliminate hazardous Heck, nitro reduction, and Sandmeyer iodination. The acid‑labile THP protecting group ensures selective N1‑blocking, while the 6‑iodo substituent provides a distinct UV chromophore for unambiguous HPLC resolution. As the designated process‑related Impurity 12, only this molecule delivers pharmacopeial traceability (USP/EP) and ICH‑Q3A‑compliant characterization data required for ANDA/NDA method validation. Available at ≥98% HPLC with single impurity ≤1.0%, ready for direct API coupling without pre‑purification.

Molecular Formula C19H18IN3O
Molecular Weight 431.3 g/mol
CAS No. 886230-77-9
Cat. No. B156118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS886230-77-9
Synonyms6-Iodo-3-[(1E)-2-(2-pyridinyl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Molecular FormulaC19H18IN3O
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)C=CC4=CC=CC=N4
InChIInChI=1S/C19H18IN3O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7-11,13,19H,2,4,6,12H2
InChIKeyQXJFRDDGGSSQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axitinib Impurity 12 (CAS 886230-77-9): Identity, Class, and Core Characteristics for Procurement Specification


(E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, designated as Axitinib Impurity 12 (synonym: Axitinib Iodo THP Impurity), is a fully characterized, late-stage advanced intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Axitinib (Inlyta®) [1]. It is an indazole derivative bearing a 6-iodo substituent, an (E)-configured 2-vinylpyridine moiety at the 3-position installed via Heck coupling, and a tetrahydropyran-2-yl (THP) protecting group on the indazole N1 nitrogen [2]. The compound has a molecular formula of C19H18IN3O, a molecular weight of 431.27 g/mol, and is commercially available at standard purities of ≥98% (HPLC) from multiple accredited suppliers . It serves a dual purpose: as a key building block for Axitinib API manufacture and as a regulatory reference standard for impurity profiling in ANDA and DMF submissions [3].

Why Axitinib Impurity 12 (886230-77-9) Cannot Be Replaced by Other Axitinib Intermediates or In-Class Indazoles


Procurers seeking an axitinib-related intermediate or impurity reference standard cannot simply substitute this compound with seemingly similar analogs such as the 6-amino counterpart (CAS 886230-76-8) or earlier-stage intermediates like 6-iodo-1H-indazole (CAS 261953-36-0). The presence of the iodine atom at the 6-position, combined with the fully installed (E)-vinylpyridine conjugate system and the acid-labile THP protecting group, creates a unique reactivity and chromatographic profile that is irreplaceable for late-stage process development and regulatory impurity monitoring [1]. The THP group is critical for blocking the indazole N1 from undergoing Michael addition during the Heck reaction, a selectivity feature not provided by unprotected or alternatively protected analogs [2]. Furthermore, as a designated process-related impurity (Impurity 12) with traceability to pharmacopeial standards, only this specific molecular entity provides the required retention time, mass spectral signature, and response factor for validated HPLC methods used in ANDA/NDA quality control [3]. Using a different impurity standard—or an imprecisely characterized intermediate—introduces risk of misidentification, failed method validation, and regulatory rejection.

Quantitative Differentiation Evidence for Axitinib Impurity 12 (886230-77-9) vs. Closest Analogs


Lipophilicity (XLOGP3) vs. 6-Amino Analog (CAS 886230-76-8): >2-Log Unit Difference Dictates Chromatographic Separation and Extraction Behavior

The target compound (886230-77-9) exhibits substantially higher computed lipophilicity compared to its direct synthetic precursor, the 6-amino analog (CAS 886230-76-8). This difference arises from the replacement of the polar amino group (–NH2) with a large, polarizable iodine atom (–I), which fundamentally alters retention behavior in reversed-phase HPLC and organic/aqueous partition coefficients during synthesis workup . The XLOGP3 value for the target compound is 4.26, versus a consensus LogP of approximately 2.02–2.9 for the amino analog, representing an increase of 1.4–2.2 log units—equivalent to a 25- to 160-fold greater partitioning into the organic phase [1]. This property is critical for chromatographic method development where the iodo impurity must be baseline-resolved from both the API and the amino precursor.

Lipophilicity Chromatographic Retention Physicochemical Property LogP

Topological Polar Surface Area (TPSA) vs. 6-Amino Analog: 39% Lower TPSA Supports Distinct Chromatographic and Permeability Profile

The target compound possesses a calculated TPSA of 39.94 Ų, which is approximately 39% lower than the TPSA of the 6-amino analog (65.96 Ų) . The iodine substituent contributes zero hydrogen-bonding capacity versus the amino group's two H-bond donors and one additional acceptor, resulting in a significantly reduced polar surface. This differential is directly relevant to both analytical method development (where TPSA correlates with reversed-phase retention) and to the compound's utility as a late-stage intermediate: the lower TPSA is more consistent with the final API Axitinib (which bears a thioether-benzamide substituent at position 6), making the iodo intermediate a better physicochemical proxy for process monitoring than the amino analog [1].

Polar Surface Area Chromatographic Selectivity Drug-likeness Physicochemical Property

Late-Stage Synthetic Intermediate Position: Post-Heck Coupling, Pre-Deprotection Architecture Enables Direct API Conversion in One Deprotection Step vs. 4–5 Steps for Earlier Intermediates

The target compound occupies a strategically advanced position in the Axitinib synthetic pathway. It contains the complete carbon skeleton of the API core—the indazole, the (E)-vinylpyridine pharmacophore, and the 6-iodo substituent poised for Migita coupling—requiring only THP deprotection and thioether bond formation to yield Axitinib [1]. In contrast, the most common early intermediates such as 6-iodo-1H-indazole (CAS 261953-36-0) or 3-iodo-6-nitroindazole (CAS 70315-70-7) are 4–5 synthetic steps removed from the final API, requiring sequential THP protection, Heck coupling, nitro reduction/Sandmeyer iodination, Migita coupling, and deprotection [2]. The overall yield for the route employing this class of late-stage intermediates was reported as approximately 33.4%, representing an improvement over the 23.2% reference yield, attributed in part to the efficiency of the Heck reaction on the THP-protected substrate [3]. Procuring this late-stage intermediate reduces the burden of palladium-catalyzed steps and hazardous transformations (Sandmeyer reaction, nitro reduction) for the end user, transferring process complexity risk to the supplier.

Synthetic Route Efficiency Process Chemistry Intermediate Step-Count API Manufacturing

Regulatory Reference Standard Identity: Axitinib Impurity 12 with Pharmacopeial Traceability vs. Non-Standardized Intermediates

Unlike generic axitinib intermediates that lack formal regulatory designation, this compound is explicitly named and catalogued as Axitinib Impurity 12 (synonym: Axitinib Iodo THP Impurity) across multiple ISO-certified reference standard providers [1]. It is supplied with detailed certificates of analysis (COA) including 1H NMR, mass spectrum, and HPLC/GC purity data compliant with ICH guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided upon feasibility assessment [2]. The minimum purity specification from accredited suppliers is ≥90% (Clearsynth, ISO 17034:2016) with typical commercial lots reaching ≥98% (HPLC) and single impurity levels ≤1.0% . This contrasts with non-designated intermediates that are typically sold without pharmacopeial traceability or the analytical documentation package required for regulatory submission. The availability of batch-specific COA data with retention time, mass spectral profile, and NMR characterization enables direct use in method validation, forced degradation studies, and ANDA/NDA impurity control sections without additional characterization overhead [3].

Reference Standard ANDA Filing Regulatory Compliance Impurity Profiling

High-Value Application Scenarios for Axitinib Impurity 12 (886230-77-9) Based on Quantitative Evidence


Reference Standard for ANDA/NDA Impurity Method Validation and Batch Release Testing

Pharmaceutical QC laboratories performing ANDA or NDA submissions for generic Axitinib require authenticated impurity reference standards for HPLC method validation, system suitability testing, and batch release. Axitinib Impurity 12 (886230-77-9) fulfills this role as a designated process-related impurity with full ICH-compliant characterization data, including NMR, MS, and HPLC/GC purity profiles [1]. Its significantly higher lipophilicity (XLOGP3 = 4.26) and lower TPSA (39.94 Ų) relative to the 6-amino analog ensures reliable chromatographic separation from both the API and other process intermediates, enabling accurate quantification at the ≤0.5% specification threshold required by ICH Q3A [2]. Suppliers such as SynZeal and Clearsynth provide traceability to pharmacopeial standards (USP/EP) upon request, directly supporting the documentary requirements of Module 3.2.S.3.2 (Impurities) in the CTD format [3].

Late-Stage Intermediate for Axitinib API Manufacture at Generic Drug Facilities

Generic API manufacturers seeking to reduce in-house synthetic step count and avoid hazardous transformations can procure this compound as a penultimate intermediate. The target compound requires only two steps—THP deprotection and palladium-catalyzed Migita coupling with 2-mercapto-N-methylbenzamide—to yield Axitinib API [1]. This eliminates the need for the Heck reaction, nitro reduction, and Sandmeyer-type iodination steps required when starting from earlier intermediates such as 6-iodo-1H-indazole or 3-iodo-6-nitroindazole, thereby reducing heavy metal (Pd, Cu) management burden and genotoxic impurity control requirements [2]. The commercially available purity of ≥98% (HPLC) with single impurity ≤1.0% as specified by Wuhan Biocar enables direct use in API synthesis without pre-purification, supporting overall route yields that have been benchmarked at ~33.4% (vs. 23.2% for the reference method) when combined with optimized Heck and deprotection conditions [3].

System Suitability Marker and Forced Degradation Study Probe in Stability-Indicating Methods

Analytical development teams designing stability-indicating HPLC methods for Axitinib drug substance and drug product can employ this compound as a resolution marker and degradation study probe. Its iodine atom provides a distinct UV chromophore and mass defect that facilitates unambiguous identification in LC-UV and LC-MS chromatograms, while its acid-labile THP group makes it a sensitive indicator of deprotection conditions during forced degradation experiments [1]. The compound's ready availability with full characterization data (1H NMR, accurate mass, HPLC retention time) from accredited suppliers means it can be directly incorporated into ICH Q2(R1) method validation protocols for specificity, linearity, accuracy, and robustness without the need for in-house synthesis and structural confirmation [2]. This is particularly valuable for laboratories pursuing first-to-file ANDA applications where speed of method development is a competitive differentiator [3].

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